N'-butyrylbutanohydrazide

描述

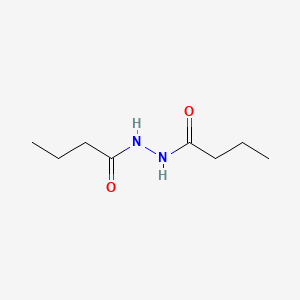

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N'-butanoylbutanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-3-5-7(11)9-10-8(12)6-4-2/h3-6H2,1-2H3,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGWZHXCNJWCBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NNC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285824 | |

| Record name | n'-butyrylbutanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4853-66-1 | |

| Record name | NSC42946 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n'-butyrylbutanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Hydrazides

Established Synthetic Pathways for Hydrazide Scaffold Construction

Traditional methods for synthesizing hydrazides are well-documented and widely employed in organic chemistry. These pathways typically involve the reaction of hydrazine (B178648) or its derivatives with various acylating agents.

Direct Acylation of Hydrazine and its Derivatives

Direct acylation is a fundamental method for forming the hydrazide linkage. This approach involves the reaction of hydrazine or a substituted hydrazine with a reactive carboxylic acid derivative, most commonly an acyl chloride or an acid anhydride. The high reactivity of these acylating agents facilitates the nucleophilic attack by the hydrazine nitrogen atom.

For the synthesis of a symmetrical diacylhydrazine like N'-butyrylbutanohydrazide, the reaction would theoretically involve reacting two equivalents of an acylating agent, such as butanoyl chloride, with one equivalent of hydrazine. However, controlling the reaction to achieve symmetrical diacylation can be challenging, as the reaction can potentially yield a mixture of mono- and di-acylated products. Careful control of stoichiometry and reaction conditions is necessary to favor the formation of the desired N,N'-diacylhydrazine.

Carboxylic Acid and Hydrazine Coupling Reactions

Directly coupling a carboxylic acid with hydrazine offers a more straightforward approach by avoiding the need to first prepare a more reactive derivative like an acyl chloride. japtronline.com This method typically requires the use of a coupling agent to activate the carboxylic acid, making it more susceptible to nucleophilic attack by hydrazine. Common coupling reagents used in peptide synthesis, such as carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of additives like N-hydroxybenzotriazole (HOBt), can be employed for this purpose. japtronline.com

The reaction proceeds by the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and the coupling agent. This intermediate is then readily attacked by hydrazine to form the hydrazide and a urea (B33335) byproduct. japtronline.com While effective, this method's primary drawback can be the cost of the coupling reagents and the potential difficulty in removing byproducts from the final product. japtronline.com

Multi-Step Approaches via Ester Intermediates (Esterification and Hydrazinolysis)

One of the most common and reliable methods for preparing acylhydrazides is a two-step process involving the formation of an ester intermediate followed by hydrazinolysis. wikipedia.org This pathway begins with the esterification of a carboxylic acid, such as butanoic acid, typically by reacting it with an alcohol (e.g., methanol (B129727) or ethanol) under acidic catalysis.

The resulting ester, for instance, methyl butyrate (B1204436) or ethyl butyrate, is then treated with hydrazine hydrate (B1144303). wikipedia.org The hydrazinolysis step involves the nucleophilic acyl substitution at the ester's carbonyl carbon by the hydrazine molecule, leading to the formation of the corresponding acylhydrazide and releasing the alcohol as a byproduct. wikipedia.orgacs.org This method is often preferred due to its high yields and the relative ease of purification of the intermediate ester and the final hydrazide product. wikipedia.org For symmetrical this compound, this process would be followed by a second acylation step.

Innovative and Sustainable Synthetic Strategies

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. egranth.ac.in In the context of hydrazide synthesis, microwave irradiation can be applied to the direct reaction between carboxylic acids and hydrazine hydrate, often under solvent-free conditions. japtronline.comnih.gov This technique significantly reduces reaction times from hours, as required by conventional heating methods, to mere minutes. japtronline.comnih.gov

The rapid heating provided by microwaves enhances the reaction rate, leading to excellent yields in a fraction of the time. nih.gov This method combines the operational simplicity of a one-step reaction with high energy efficiency, making it a highly attractive green alternative to traditional multi-step processes. japtronline.comegranth.ac.in

| Method | Typical Reaction Time | Typical Overall Yield | Number of Steps | Conditions |

|---|---|---|---|---|

| Conventional (Esterification + Hydrazinolysis) | 15 - 28 hours | 64% - 86% | Two | Reflux/Heating |

| Microwave-Assisted (Direct from Acid) | 4 - 12 minutes | 82% - 96% | One | Microwave Irradiation (Solvent-free) |

Mechanochemical and Solid-State Approaches

Mechanochemistry, which involves inducing reactions in solids by grinding, milling, or shearing, offers a solvent-free pathway for the synthesis of various organic compounds, including hydrazides. rsc.orgresearchgate.net A simple and efficient method involves grinding a carboxylic acid directly with hydrazine hydrate using a mortar and pestle. researchgate.net This technique avoids the use of bulk solvents, thereby reducing waste and environmental impact.

The reaction proceeds in the solid state, often with minimal or no need for external heating. The process is typically rapid, with reactions completing in minutes. researchgate.net This approach is noted for its simplicity, high efficiency, and eco-friendly nature, aligning perfectly with the goals of sustainable chemistry. researchgate.net Ball-milling is another mechanochemical technique that has been successfully applied to the synthesis of related compounds like hydrazones, demonstrating quantitative yields and representing a greener alternative to solution-based methods. rsc.orgnih.gov

Transition Metal-Catalyzed N-Arylation and Alkylation Reactions

Transition metal catalysis offers powerful tools for the formation of C-N bonds, enabling the arylation and alkylation of hydrazides like this compound. These reactions are crucial for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

N-Arylation:

Copper-catalyzed N-arylation represents a significant method for the functionalization of hydrazides. nih.govorganic-chemistry.org For instance, the coupling of hydrazides with aryl iodides can be achieved using a copper iodide (CuI) catalyst in the presence of a base such as cesium carbonate (Cs2CO3). nih.govorganic-chemistry.org This method has been demonstrated to be effective for a range of substituted aryl iodides. nih.gov The regioselectivity of the arylation can be influenced by the substitution pattern of the aryl halide. nih.gov While direct N-arylation of this compound is not extensively documented, the principles established with other hydrazides are applicable.

Table 1: Examples of Transition Metal-Catalyzed N-Arylation of Hydrazides

| Catalyst | Arylating Agent | Base | Notes |

|---|---|---|---|

| Copper Iodide (CuI) | Aryl Iodides | Cesium Carbonate (Cs2CO3) | A convenient method for intermolecular N-arylation. nih.govorganic-chemistry.org |

| Palladium Complexes | Aryl Halides | Cesium Carbonate (Cs2CO3) | Effective for a wide range of functional groups. organic-chemistry.org |

N-Alkylation:

The N-alkylation of hydrazides can be achieved through various transition metal-catalyzed methods, notably the "borrowing hydrogen" or "hydrogen autotransfer" strategy. acs.org This approach utilizes alcohols as alkylating agents, which are temporarily dehydrogenated to aldehydes or ketones by the catalyst. acs.org These intermediates then react with the hydrazide to form a C-N bond, followed by the regeneration of the catalyst through hydrogen transfer. acs.org Catalysts based on earth-abundant 3d metals like nickel, cobalt, and iron have been developed for these transformations. acs.org For example, a nickel-catalyzed N,N-dialkylation of acyl hydrazides using aliphatic alcohols has been reported. rsc.org

Electrochemical Methods for N-N Bond Formation

Electrochemical synthesis provides a sustainable and environmentally friendly alternative to traditional chemical methods for forming N-N bonds. ccspublishing.org.cnresearchgate.net This technique avoids the need for chemical oxidants and transition metal catalysts, reducing waste and potential product contamination. ccspublishing.org.cn

The electrochemical dehydrogenative dimerization of secondary amines has been successfully employed to synthesize tetrasubstituted hydrazines. ccspublishing.org.cn This process typically involves a simple undivided cell operating under a constant current. ccspublishing.org.cn While the direct electrochemical synthesis of this compound from butanamide is not a standard method, the principles of electrochemical N-N bond formation are relevant to the broader class of hydrazides. rsc.orgrsc.org Electrochemical methods can also be used to generate nitrogen-centered radicals from N-H bonds, which can then undergo coupling reactions to form N-N bonds. researchgate.net

Metal-Free Oxidations of Hydrazides

The development of metal-free oxidation methods for hydrazides is of significant interest to avoid potential metal contamination in the final products. A variety of reagents and conditions have been explored for this purpose.

One notable metal-free oxidant is Bobbitt's salt, an oxoammonium salt that can efficiently oxidize aromatic hydrazides to their corresponding diazenes at room temperature. acs.org The reaction is suggested to proceed through a polar hydride transfer mechanism. acs.org Other metal-free oxidants that have been used for the conversion of hydrazides to diazenes include stoichiometric reagents like N-bromosuccinimide. acs.org These diazenes are valuable synthetic intermediates. acs.orgnih.govnih.govacs.orgresearchgate.net

Advanced Chemical Transformations of Hydrazide Functionalities

The diacylhydrazine core of this compound is a versatile platform for the synthesis of a wide array of more complex molecules, including hydrazones and various heterocyclic systems.

Formation of Hydrazones and Related Derivatives

Hydrazides, including this compound, readily react with aldehydes and ketones to form hydrazones. ictp.itorganic-chemistry.orgnih.gov This condensation reaction typically occurs under reflux in a suitable solvent like ethanol (B145695), sometimes with a catalytic amount of acid. ictp.it Hydrazones are characterized by the R1R2C=N-NH- linkage and are valuable intermediates in organic synthesis. ictp.it

The rate of hydrazone formation is influenced by the electronic properties of the carbonyl compound and the pH of the reaction medium. nih.gov Electron-withdrawing groups on the aldehyde or ketone can accelerate the reaction. nih.gov The reaction of carbohydrazides with ortho-carbonyl substituted phenylboronic acids can lead to a mixture of hydrazones and heterocyclic products in aqueous solution, with the equilibrium being pH-dependent. nih.govrsc.org

Table 2: General Conditions for Hydrazone Formation

| Reactants | Solvent | Catalyst | Conditions |

|---|---|---|---|

| Hydrazide, Aldehyde/Ketone | Ethanol | Acetic Acid (catalytic) | Reflux |

| Carbohydrazide, ortho-formylphenylboronic acid | Aqueous Buffer | None | pH-dependent equilibrium |

Oxidative Coupling Reactions (e.g., to Diazenes)

The oxidation of 1,2-diacylhydrazines like this compound can lead to the formation of diazenes. acs.org This transformation involves the formal removal of two hydrogen atoms from the hydrazide moiety. As mentioned in section 2.2.5, this can be achieved using both metal-based and metal-free oxidizing agents. acs.org Aromatic diazenes, in particular, are often prepared through the oxidation of the corresponding hydrazides. acs.org

Cyclization Reactions to Form Heterocyclic Systems

This compound is a key precursor for the synthesis of various five-membered heterocyclic systems, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. ingentaconnect.com These heterocycles are important structural motifs in many biologically active compounds. mdpi.com

1,3,4-Oxadiazoles:

The most common route to 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. rsc.orgnih.gov This reaction requires a dehydrating agent to facilitate the ring closure. A variety of reagents have been employed for this purpose, including phosphorus oxychloride, thionyl chloride, and triflic anhydride. nih.gov More modern and milder reagents like XtalFluor-E ([Et2NSF2]BF4) have also been developed. rsc.org

1,3,4-Thiadiazoles:

Symmetrical 1,3,4-thiadiazoles can be synthesized from 1,2-diacylhydrazines by treatment with a sulfurizing agent. Lawesson's reagent is a commonly used reagent for this thionation and subsequent cyclization. semanticscholar.org

1,2,4-Triazoles:

1,2,4-Triazoles can be synthesized from diacylhydrazines through various methods. One approach involves the reaction of the diacylhydrazine with a primary amine or ammonia. The Pellizzari reaction, for instance, involves heating a mixture of an amide and an acyl hydrazide. scispace.com Microwave-assisted synthesis has also been employed to prepare 1,2,4-triazoles from hydrazines and formamide (B127407) in a catalyst-free and solventless manner. organic-chemistry.orgutar.edu.my

Table 3: Heterocyclic Systems Derived from Diacylhydrazines

| Heterocycle | Key Reagent | Reaction Type |

|---|---|---|

| 1,3,4-Oxadiazole | Dehydrating Agent (e.g., POCl3, XtalFluor-E) | Cyclodehydration |

| 1,3,4-Thiadiazole | Sulfurizing Agent (e.g., Lawesson's Reagent) | Thionation/Cyclization |

| 1,2,4-Triazole | Amine/Ammonia or Formamide | Condensation/Cyclization |

Coordination Chemistry of Hydrazide Ligands, Including N Butyrylbutanohydrazide Analogs

Principles of Metal-Ligand Coordination in Hydrazide Systems

The interaction between a metal ion and a hydrazide ligand is governed by fundamental principles of coordination chemistry, including chelation, Lewis acid-base theory, and stereochemistry. These principles dictate the stability, structure, and reactivity of the resulting complexes.

Hydrazide ligands are versatile building blocks in coordination chemistry due to their ability to act as chelating agents. unacademy.com Chelation involves the formation of two or more coordinate bonds between a single ligand and a central metal atom, resulting in a ring structure known as a chelate ring. unacademy.com Hydrazides typically function as bidentate ligands, meaning they have two donor atoms that can bind to a metal ion. at.ua

The primary donor sites in a hydrazide molecule are the carbonyl oxygen atom and the terminal nitrogen atom of the hydrazinyl group (-NHNH2). at.ua Coordination through these N- and O-donor sites leads to the formation of a stable five-membered metallocycle. at.ua This bidentate, cycle-forming function is a defining characteristic of monohydrazide coordination. at.ua While pure hydrazine (B178648) (H2N-NH2) itself is unlikely to act as a chelating agent due to the high strain of the resulting three-membered ring, the extended backbone of carboxylic acid hydrazides allows for the formation of these more stable five-membered rings. at.uastackexchange.com

The specific coordination mode can vary, with related hydrazone ligands demonstrating κ¹N (monodentate via nitrogen), κ²N,N (bidentate via two nitrogens), and even κ³N,N,N or κ³N,N,O (tridentate) behavior depending on the ligand's structure and the reaction conditions. nih.govacs.org This versatility highlights the tunable nature of hydrazide-type ligands in forming stable complexes with metal ions. rsc.org

Table 1: Coordination Characteristics of Hydrazide Ligands

| Feature | Description | Key Donor Atoms | Resulting Structure |

|---|---|---|---|

| Denticity | Typically bidentate, binding through two donor sites. at.ua | Carbonyl Oxygen (O) | Five-membered chelate ring. at.ua |

| Chelation | The formation of a stable ring structure with the metal ion. unacademy.com | Hydrazinyl Nitrogen (N) | Enhanced complex stability (chelate effect). unacademy.com |

| Versatility | Can exhibit other coordination modes depending on the molecular structure. nih.govacs.org | Varies | Mononuclear complexes or coordination polymers. at.ua |

The formation of a coordination complex is fundamentally a Lewis acid-base interaction. wou.edu In this context, the metal ion acts as a Lewis acid, an electron-pair acceptor. wou.edu The hydrazide ligand, possessing lone pairs of electrons on its oxygen and nitrogen atoms, functions as a Lewis base, or an electron-pair donor. wou.edu

The donation of an electron pair from the ligand's donor atom to an empty orbital of the metal ion forms a coordinate covalent bond. wou.edu This interaction results in the formation of a stable product, which can be described as an acid-base adduct or a coordination complex. wou.edursc.org The reaction of hydrazides and related hydrazones with Lewis acidic boranes, for instance, explicitly generates these Lewis acid-base adducts, demonstrating the principle in a metal-free system. rsc.orgresearchgate.net This fundamental electronic relationship is the driving force for the self-assembly of metal ions and hydrazide ligands into discrete molecules or extended polymeric structures.

The coordination of hydrazide ligands to a metal center leads to specific three-dimensional arrangements, or stereochemistries. The geometry of the resulting complex is influenced by the coordination number of the metal ion, the nature of the ligand, and the metal-to-ligand ratio. at.ua

Formation and Characterization of Hydrazide-Metal Complexes

The synthesis and structural elucidation of metal complexes containing hydrazide ligands are essential for understanding their chemical properties and exploring their potential applications. A variety of synthetic methods are employed, and the resulting structures are typically characterized using single-crystal X-ray diffraction.

The synthesis of hydrazide-metal complexes is generally straightforward. A common method involves the direct reaction of the hydrazide ligand with a metal salt in a suitable solvent. jptcp.comacs.org Typically, a solution of the ligand is mixed with a solution of a metal salt (e.g., chlorides, nitrates) in a solvent like methanol (B129727) or ethanol (B145695). jptcp.comunitedjchem.org The reaction mixture is often heated under reflux for several hours to ensure the completion of the reaction. jptcp.comacs.orgnih.gov

Another established technique is solvothermal synthesis, where the reaction is carried out in a sealed vessel at elevated temperature and pressure. unitedjchem.org This method can promote the crystallization of the product and is often used to obtain single crystals suitable for structural analysis. unitedjchem.org The choice of solvent, temperature, and metal-to-ligand molar ratio can influence the final product's structure, leading to either discrete molecular complexes or extended coordination polymers. jptcp.comresearchgate.net

Through X-ray diffraction, it has been shown that hydrazide ligands consistently coordinate within the inner sphere of the metal ion. at.ua In many cases, particularly with dihydrazides or when ancillary ligands are absent, individual metal-hydrazide units can link together to form one-, two-, or three-dimensional coordination polymers. unitedjchem.orgresearchgate.net The structure of these extended networks is not only defined by the coordinate bonds but is also stabilized by a network of intermolecular forces, such as hydrogen bonding and π–π stacking interactions, which dictate the final three-dimensional packing architecture. unitedjchem.org

Table 2: Common Structural Parameters for Hydrazide Coordination Complexes

| Parameter | Technique | Typical Findings | Reference |

|---|---|---|---|

| Crystal System | Single-Crystal X-ray Diffraction | Varies (e.g., Monoclinic) | unitedjchem.org |

| Coordination Geometry | Single-Crystal X-ray Diffraction | Distorted Octahedral (for CN=6) | at.ua |

| M-O Bond Lengths | Single-Crystal X-ray Diffraction | ~1.9 - 2.3 Å | nih.govmdpi.com |

| M-N Bond Lengths | Single-Crystal X-ray Diffraction | ~2.0 - 2.3 Å | nih.govmdpi.com |

| Supramolecular Structure | Single-Crystal X-ray Diffraction | Polymeric frameworks stabilized by H-bonding and π–π stacking. | unitedjchem.org |

Theoretical Approaches to Coordination Behavior of Hydrazide Ligands

The coordination behavior of hydrazide ligands, including N'-butyrylbutanohydrazide and its analogs, can be rationalized through various theoretical models. These approaches provide insight into the electronic structure, bonding, and stability of the resulting metal complexes.

Ligand Field Theory and Valence Bond Theory Applications

Ligand Field Theory (LFT) offers a sophisticated model for understanding the electronic properties of coordination complexes involving hydrazide ligands. LFT, an extension of crystal field theory and molecular orbital theory, describes the interaction between the central metal ion and the surrounding ligands. welcomehomevetsofnj.orgwikipedia.org When hydrazide ligands coordinate to a transition metal ion, the degeneracy of the metal's d-orbitals is lifted. britannica.com The nature and extent of this d-orbital splitting are dependent on the geometry of the complex and the strength of the ligand field created by the hydrazide molecules. uni-siegen.de

This splitting of the d-orbitals is crucial for explaining the spectroscopic and magnetic properties of these complexes. welcomehomevetsofnj.org The energy difference between the split d-orbitals, denoted as Δ, corresponds to the energy of photons absorbed during electronic transitions, which gives rise to the characteristic colors of many transition metal complexes. britannica.com Furthermore, the magnitude of Δ, influenced by the ligand's position in the spectrochemical series, determines whether a complex will be high-spin or low-spin. youtube.com This, in turn, dictates the number of unpaired electrons and, consequently, the magnetic susceptibility of the complex. welcomehomevetsofnj.org

Valence Bond Theory (VBT) provides a complementary perspective on the bonding in hydrazide complexes. According to VBT, the formation of a coordination complex involves the overlap of filled ligand orbitals with empty hybrid orbitals of the central metal ion, forming coordinate covalent bonds. youtube.com The theory focuses on how the atomic orbitals of the metal and the ligand combine to form individual chemical bonds. wikipedia.org

To accommodate the electron pairs donated by the hydrazide ligands, the central metal atom undergoes hybridization, mixing its s, p, and d orbitals to form a set of equivalent hybrid orbitals with specific spatial orientations. purdue.edu The type of hybridization (e.g., sp³, d²sp³, sp³d²) determines the geometry of the resulting complex, such as tetrahedral or octahedral. youtube.compurdue.edu VBT can distinguish between inner-shell complexes, which utilize the (n-1)d orbitals, and outer-shell complexes, which use the nd orbitals for hybridization. purdue.edu

pH Metric Studies and Stability of Complexes

From the titration curves, the proton-ligand stability constants (pKₐ) and the metal-ligand stability constants (log K) can be calculated. ijarsct.co.in The pKₐ value provides information about the acidity of the ligand, while the log K values quantify the equilibrium constant for the formation of the metal-ligand complex in solution. wikipedia.org A higher log K value signifies a more stable complex.

The stability of these complexes is influenced by several factors, including the nature of the metal ion (charge, size, and electron configuration) and the structure of the hydrazide ligand. For instance, the stability of complexes with divalent metal ions often follows the Irving-Williams natural order: Cu(II) > Zn(II) > Ni(II) > Co(II) > Cd(II). asianpubs.org

Below is a table illustrating typical stability constant data for complexes formed with hydrazide or hydrazone-type ligands and various divalent metal ions.

| Metal Ion | log K₁ | log K₂ | Ligand System | Medium |

|---|---|---|---|---|

| Co(II) | 4.85 | 4.10 | Hydrazine Carboxylic Acid | Aqueous |

| Ni(II) | 5.20 | 4.35 | Hydrazine Carboxylic Acid | Aqueous |

| Cu(II) | 7.60 | 6.80 | Hydrazine Carboxylic Acid | Aqueous |

| Zn(II) | 5.40 | 4.60 | Hydrazine Carboxylic Acid | Aqueous |

| Cd(II) | 4.70 | 3.90 | Hydrazine Carboxylic Acid | Aqueous |

Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) can also be determined from the temperature dependence of the stability constants. researchgate.net Negative values for ΔG indicate that the complex formation is a spontaneous process. researchgate.netekb.eg

Lack of Specific Research Data Precludes Article Generation for this compound

A thorough review of available scientific literature reveals a significant lack of specific computational and mechanistic studies focused solely on the chemical compound this compound. As a result, it is not possible to generate an article that adheres to the user's detailed outline while maintaining scientific accuracy and avoiding speculation.

The user's request specified a comprehensive article detailing advanced computational and mechanistic investigations of this compound, with a strict outline covering quantum chemical computations, thermochemical properties, and reaction mechanisms. However, searches for relevant Density Functional Theory (DFT) studies, ab initio calculations, and mechanistic pathway analyses for this particular compound did not yield any specific results.

The existing body of research provides insights into the broader class of hydrazides and their derivatives. This general research includes topics such as:

Quantum Chemical Computations: DFT and ab initio methods have been extensively used to study the structure, stability, and reactivity of various hydrazide and hydrazone derivatives. These studies provide valuable information on electronic properties and molecular geometries.

Thermochemical Properties: Computational methods have been applied to calculate thermochemical data for hydrazine derivatives, including N-N bond dissociation enthalpies (BDEs), which are crucial for understanding their stability and decomposition pathways.

Reaction Mechanisms: The mechanisms of N-N bond formation and cleavage in hydrazides are a subject of ongoing research. Studies have explored transition states, activation barriers, and the influence of factors like solvation and protonation on the kinetics of these reactions.

While these general findings for the hydrazide class of compounds are available, the user's explicit instruction to focus solely on this compound and strictly adhere to the provided outline cannot be fulfilled. Extrapolating data from other hydrazide derivatives to this compound without specific research would amount to conjecture and would not meet the required standards of scientific accuracy. Consequently, the generation of the requested article is not feasible at this time.

Advanced Computational and Mechanistic Investigations of Hydrazide Compounds

Molecular Modeling for Structure-Reactivity and Conformational Analysis

Computational chemistry provides powerful tools for understanding the relationship between the three-dimensional structure of a molecule and its chemical behavior. For N'-butyrylbutanohydrazide, molecular modeling techniques are instrumental in predicting its reactivity and exploring its conformational landscape. These methods allow for the in-silico investigation of molecular properties, guiding further experimental research.

Quantitative Structure-Activity Relationships (QSAR) in Hydrazide Chemistry

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov The fundamental principle is that the structural and physicochemical properties of a molecule are responsible for its activity. nih.gov In the context of hydrazide chemistry, QSAR models have been developed to predict the efficacy of compounds against various biological targets. acs.org

A QSAR analysis for a series of hydrazide compounds, including this compound, would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's topology, geometry, and electronic properties. By analyzing a set of hydrazides with known activities, a statistical model can be built to predict the activity of new or untested compounds. acs.org

Key molecular descriptors relevant to hydrazide chemistry often include:

Lipophilicity (log P): This descriptor measures the compound's partitioning between an oily and an aqueous phase, which can influence its ability to cross biological membranes. acs.org

Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and ability to participate in chemical reactions.

Steric and Geometrical Properties: These include molecular weight, volume, and surface area, which relate to how the molecule fits into a biological target like an enzyme's active site. acs.org

The analysis of a large set of 173 hydrazide compounds revealed that biological activity did not depend on lipophilicity but was related to properties consistent with a mechanism involving the formation of radical species. acs.org

Below is an interactive table of representative molecular descriptors that would be calculated for this compound in a typical QSAR study.

| Descriptor Category | Specific Descriptor | Definition | Relevance to Hydrazide Activity |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule. | Influences membrane permeability and transport to the target site. acs.org |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons in a reaction. |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons; the HOMO-LUMO gap indicates chemical reactivity. |

| Topological | Polar Surface Area (PSA) | Sum of surfaces of polar atoms in a molecule. | Predicts hydrogen bonding potential and influences transport properties. |

| Geometrical | Molecular Volume | The volume occupied by the molecule. | Affects how the molecule fits within a receptor binding pocket. |

| Steric | Molar Refractivity | A measure of the total polarizability of a mole of a substance. | Correlates with molecular volume and intermolecular dispersion forces. |

Conformational Analysis and Molecular Dynamics Simulations

This compound, as an N,N'-diacylhydrazine, possesses significant conformational flexibility due to rotation around its single bonds, particularly the central N-N bond and the two C-N amide bonds. acs.orgnih.govresearchgate.net Understanding the preferred conformations is crucial as the three-dimensional shape of the molecule dictates its interactions with biological targets.

Diacylhydrazines can exist in several isomeric forms arising from restricted rotation around the C-N amide bonds, leading to trans and cis configurations. acs.orgresearchgate.net For each of these, rotation around the N-N bond introduces further conformational possibilities. Systematic investigations combining NMR spectroscopy, X-ray crystallography, and density functional theory (DFT) calculations on 55 N,N'-diacylhydrazines have provided clear guidelines for predicting their most stable conformers. acs.orgnih.gov

The research indicates that when the nitrogen atoms are unsubstituted (i.e., bonded to hydrogen), as is the case for this compound, the molecules overwhelmingly prefer a twisted trans-trans (t-t) geometry. acs.orgnih.govresearchgate.net In this conformation, both amide bonds are in the trans configuration, which is sterically favored.

Molecular Dynamics (MD) Simulations Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov An MD simulation of this compound would model the interactions between the atoms of the molecule and a simulated environment (e.g., water) to observe its dynamic behavior. nih.govntnu.no These simulations provide detailed information on:

Conformational Stability: Confirming the preference for the trans-trans conformer and calculating the energy barriers for rotation into less stable forms. mdpi.com

Bond Rotations: Visualizing the flexibility of the butyryl chains and the dynamics of the central hydrazide linker.

Solvent Interactions: Understanding how the molecule interacts with its environment, for example, through hydrogen bonding.

The table below summarizes the primary rotational isomers of the diacylhydrazine core and their relative stability, which is applicable to this compound.

| Conformer | C-N Amide Bond 1 | C-N Amide Bond 2 | Relative Energy | Predicted Stability for this compound |

| trans-trans (t-t) | trans | trans | Lowest | Most Stable / Preferred Conformer acs.orgnih.govresearchgate.net |

| trans-cis (t-c) | trans | cis | Higher | Less Stable |

| cis-trans (c-t) | cis | trans | Higher | Less Stable |

| cis-cis (c-c) | cis | cis | Highest | Least Stable |

常见问题

Q. What are the optimal synthetic routes for N'-butyrylbutanohydrazide, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis of hydrazide derivatives typically involves condensation reactions between acyl chlorides and hydrazines. For this compound:

- Route 1: React butyryl chloride with butanehydrazide in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by slow warming to room temperature. Monitor progress via thin-layer chromatography (TLC).

- Route 2: Use a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM) to facilitate the reaction under nitrogen atmosphere.

Optimization: Vary solvent polarity (e.g., DCM vs. THF), temperature (0–40°C), and stoichiometric ratios (1:1 to 1:1.2 acyl chloride:hydrazine). Characterize intermediates using -NMR and mass spectrometry to confirm intermediate purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Structural Confirmation:

- -NMR: Identify hydrazide protons (δ 8.5–9.5 ppm) and butyryl/butyl chain signals (δ 0.8–2.5 ppm).

- FT-IR: Look for N-H stretches (3200–3300 cm) and carbonyl peaks (C=O at 1650–1700 cm).

- Purity Analysis:

Q. How should researchers assess the stability of this compound under varying storage and experimental conditions?

Methodological Answer:

- Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Photostability: Expose samples to UV light (254 nm) for 24–72 hours and monitor degradation via HPLC.

- Solution Stability: Test in buffers (pH 4–9) at 25°C and 4°C. Use -NMR to detect hydrolytic byproducts (e.g., butyric acid).

Store solid samples in amber vials at –20°C under nitrogen to prevent oxidation .

Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

- Sample Preparation: Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate the compound from biological fluids.

- Quantification:

Advanced Research Questions

Q. How can this compound be integrated into coordination chemistry studies, and what catalytic properties might its metal complexes exhibit?

Methodological Answer:

- Complex Synthesis: React this compound with transition metal salts (e.g., Cu(II), Ni(II)) in ethanol/water (1:1). Characterize complexes via single-crystal XRD to confirm geometry (e.g., square planar vs. octahedral).

- Catalytic Screening: Test complexes in oxidation reactions (e.g., cyclohexane to adipic acid) using HO as an oxidant. Monitor turnover frequency (TOF) and selectivity via GC-MS.

Prior studies on benzohydrazide-Cu(II) complexes show enhanced catalytic activity in C–H activation reactions .

Q. What experimental design principles should guide pharmacological studies of this compound’s bioactivity?

Methodological Answer:

- In Silico Screening: Perform molecular docking against target proteins (e.g., kinases, GPCRs) using AutoDock Vina. Prioritize targets with binding energies < –7 kcal/mol.

- In Vitro Assays:

- Cytotoxicity: MTT assay on cancer cell lines (IC determination).

- Enzyme Inhibition: Fluorescence-based assays (e.g., protease inhibition).

- Dose-Response Analysis: Use nonlinear regression (GraphPad Prism) to calculate EC and Hill coefficients.

Validate hypotheses with structurally related hydrazide derivatives .

Q. How can researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results across studies)?

Methodological Answer:

- Source Identification: Compare experimental variables (e.g., cell line passage number, solvent used for compound dissolution).

- Statistical Reconciliation: Apply meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies. Assess heterogeneity via I statistics.

- Mechanistic Follow-Up: Use CRISPR knockouts or siRNA silencing to confirm target engagement in disputed pathways.

Refer to frameworks for qualitative data contradiction analysis in pharmacological contexts .

Q. What computational modeling approaches are suitable for predicting the physicochemical and ADMET properties of this compound?

Methodological Answer:

- Physicochemical Properties: Use QSAR models (e.g., SwissADME) to predict logP, solubility, and pKa.

- ADMET Profiling:

- Toxicity: ProTox-II for hepatotoxicity and mutagenicity risk.

- Permeability: PAMPA assay simulations.

- Dynamics Simulations: Run molecular dynamics (GROMACS) to study membrane permeability over 100 ns trajectories.

Cross-validate predictions with experimental data from analogous hydrazides .

Tables for Key Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。